![molecular formula C18H21N3O3S2 B2608916 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049918-59-3](/img/structure/B2608916.png)

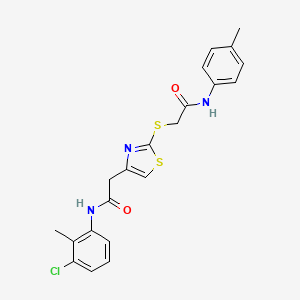

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine” is a chemical compound with the molecular formula C6H8N2S . It has a molecular weight of 140.206 .

Molecular Structure Analysis

The InChI code for “5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine” is 1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8) .

Physical and Chemical Properties Analysis

“5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine” has a density of 1.4±0.1 g/cm3, a boiling point of 295.5±9.0 °C at 760 mmHg, and a melting point of 96-99ºC . Its flash point is 132.5±18.7 °C .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has shown that certain derivatives of cyclopenta[d]thiazol exhibit significant anticancer properties. For instance, dehydroabietic acid derivatives with thiadiazole, pyridine, and amide moieties have demonstrated the ability to intercalate with DNA, showing selective cytotoxicity towards cancer cells. One of these compounds even exhibited stronger antiproliferative effects than clinically used cisplatin and oxaliplatin in the A431 cell line (Li et al., 2020).

Kinase Inhibition

Compounds with a similar structure to N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide have been identified as potent inhibitors of Src/Abl kinases. These inhibitors show promising antiproliferative activity against various hematological and solid tumor cell lines. For example, a particular compound demonstrated complete tumor regressions with low toxicity in a chronic myelogenous leukemia (CML) model (Lombardo et al., 2004).

Synthesis of Macrocyclic Antibiotics

The chemical structure central to this compound has been utilized in synthesizing macrocyclic antibiotics. For instance, the synthesis of the main central 2,3,6-trisubstituted pyridine skeleton of cyclothiazomycin, a macrobicyclic antibiotic, involves similar thiazole-based compounds (Shin et al., 2002).

Heterocyclic Assembly Formation

The use of 2-(1,3-thiazolidin-2-ylidene)acetamides in cyclocondensation reactions has led to the formation of new heterocyclic assemblies, such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This research shows the potential of using derivatives of cyclopenta[d]thiazol in creating novel chemical structures (Obydennov et al., 2017).

Antibacterial and Antifungal Properties

There is evidence of antibacterial and antifungal properties in compounds related to this compound. For example, thiazole-based heterocyclic amides have been synthesized and shown to exhibit good antimicrobial activity against various microorganisms, suggesting potential pharmacological applications (Çakmak et al., 2022).

Propiedades

IUPAC Name |

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S2/c1-12-7-9-13(10-8-12)26(23,24)21-11-3-5-15(21)17(22)20-18-19-14-4-2-6-16(14)25-18/h7-10,15H,2-6,11H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIADZBLVQXLTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=C(S3)CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2608835.png)

![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2608839.png)

amine hydrochloride](/img/structure/B2608841.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)

![Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate](/img/structure/B2608850.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one](/img/structure/B2608852.png)

![3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2608853.png)

![Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2608854.png)

![1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2608856.png)